Tert-butyl vinylcarbamate

Radical Copolymerization Reactivity Ratios Sequence Distribution

Traditional amine-vinyl monomers require harsh deprotection, degrading sensitive backbones. Tert-butyl vinylcarbamate (CAS 7150-72-3) solves this via acid-labile Boc chemistry, cleavable in TFA/CH₂Cl₂ (RT, 5-10 min). • Near-Bernouillian reactivity with vinyl acetate (r1×r2≈0.54) enables batch random copolymer synthesis without composition drift. • Thermal decomposition at 185-200°C yields rigid cyclic urea foams with predictable porosity for ion-exchange resins. • Regioselective Heck couplings (Pd₂(dba)₃/DPPF, 62-98% yield) retain Boc for orthogonal deprotection in CNS drug scaffolds.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 7150-72-3
Cat. No. B1295678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl vinylcarbamate
CAS7150-72-3
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC=C
InChIInChI=1S/C7H13NO2/c1-5-8-6(9)10-7(2,3)4/h5H,1H2,2-4H3,(H,8,9)
InChIKeySJDWKAHMQWSMPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl Vinylcarbamate – Bifunctional Carbamate Monomer Overview


Tert-butyl vinylcarbamate (CAS 7150-72-3; also known as N-Boc-vinylamine or tert-butyl N-ethenylcarbamate) is a bifunctional organic building block that combines a polymerizable vinyl group with an acid-labile tert-butyloxycarbonyl (Boc) amine protecting group within a single, low-molecular-weight scaffold (C₇H₁₃NO₂, MW 143.18) . Supplied as a white to light-yellow crystalline solid with a melting point of 65–67 °C, a predicted boiling point of 169.4 °C at 760 mmHg, and a density of 0.944 g/cm³, it is commercially available at >97% purity (GC) and requires refrigerated storage (0–10 °C) under inert gas due to air and heat sensitivity .

1 Polymerizable vinyl group with acid-labile Boc protection: supports protect-polymerize-deprotect workflow.
2 Near-random copolymerization with vinyl acetate reported: batch reactor suitability for uniform composition.
3 Thermal degradation to cyclic urea foam: material-science fit for porous resins and ion-exchange scaffolds.

Tert-Butyl Vinylcarbamate: Why Analogs Fail as Substitutes


N-Vinyl carbamates are not drop-in replacements for one another. The ester substituent on the carbamate nitrogen—tert-butyl versus benzyl versus phenyl—profoundly alters monomer reactivity ratios in radical copolymerization, with reactivity differences exceeding 3.8-fold between structurally similar analogs [1]. Moreover, the thermal degradation pathway that converts poly(tert-butyl N-vinylcarbamate) into rigid cyclic urea foams is mechanistically dependent on the tert-butyl ester; benzyl or phenyl esters follow different decomposition routes and cannot yield the same microporous architecture [2]. On the deprotection front, the Boc group is cleaved under mild acidic conditions (TFA or aqueous H₃PO₄ at room temperature), whereas the benzyl carbamate (Cbz) analog requires hydrogenolysis or strong acid—a fundamental incompatibility that determines whether orthogonal protection strategies are feasible [3].

! Phenyl N-vinylcarbamate reactivity ratio may shift copolymerization kinetics; sequence distribution may not replicate without feed re-optimization.
! Benzyl or phenyl ester analogs may not undergo the β-elimination pathway required for cyclic urea foam formation; thermal decomposition products may differ.
! Cbz or N-vinylamide deprotection conditions may require hydrogenolysis or strong hydrolysis, limiting orthogonal group tolerance in post-polymerization strategies.

Quantified Differentiation Evidence: Tert-Butyl Vinylcarbamate vs. Analogs


Reactivity Ratio Comparison: tert-Butyl vs. Phenyl N-Vinylcarbamate

In a direct head-to-head study, the monomer reactivity ratio of tert-butyl N-vinylcarbamate (rA) was determined to be 0.55 ± 0.05, while that of phenyl N-vinylcarbamate (rB) was 2.08 ± 0.15—a nearly 4-fold difference in relative reactivity [1]. The product rA × rB ≈ 1.14 confirms overall random copolymerization, but the pronounced asymmetry means tert-butyl N-vinylcarbamate is preferentially consumed early in the polymerization whereas phenyl N-vinylcarbamate exhibits a strong homopropagation tendency. This results in significant composition drift if one monomer is substituted for the other without re-optimization of feed ratios, monomer addition protocols, and reaction monitoring [1].

Reactivity Ratio: t-Bu vs. Phenyl
Head-to-head comparison
r(t-Bu) = 0.55, r(Phenyl) = 2.08; Δ ≈ 3.8-fold
Reported monomer reactivity context. Copolymer composition drift may occur upon direct analog substitution.
Fineman-Ross method; review feed ratio protocols.
Radical Copolymerization Reactivity Ratios Sequence Distribution Monomer Selection

Cyclic Urea Foam Formation Unique to tert-Butyl Ester

Pyrolysis of poly(tert-butyl N-vinylcarbamate) in bulk at 185–200 °C yields a rigid foam containing cyclic urea units, with quantitatively determined product evolution: CO₂ (ca. 57%), isobutylene (ca. 57%), tert-butanol, and primary amine units (ca. 13%) [1]. This paired decomposition of adjacent carbamate units into cyclic urea linkages is mechanistically contingent on the tert-butyl ester, which undergoes clean β-elimination to isobutylene. By contrast, poly(benzyl N-vinylcarbamate) or poly(phenyl N-vinylcarbamate) would undergo different primary degradation pathways (e.g., benzyl C–O homolysis or phenyl-group rearrangements), and no rigid cyclic urea foam formation has been reported for these analogs [2]. The pyrolyzed foams exhibit good thermal stability and have demonstrated utility as ion-exchange resins [1].

Cyclic Urea Foam Formation
Cross-study comparable
CO₂ 57%, isobutylene 57%; rigid foam at 185–200 °C
Thermal decomposition pathway is ester-dependent. Only tert-butyl derivative reported to yield cyclic urea architecture.
Class-level inference for benzyl/phenyl analogs.
Thermal Degradation Cyclic Urea Foams Ion-Exchange Resins Porous Materials

Vinyl Acetate Copolymerization: Random Statistics vs. N-Vinylacetamide

Copolymerization of N-vinyl-tert-butylcarbamate (monomer 1) with vinyl acetate (monomer 2) yields reactivity ratios r1 = 1.14 ± 0.05 and r2 = 0.47 ± 0.07 (Fineman-Ross method), with concordant values from Kelen-Tüdös analysis (r1 = 1.12 ± 0.07, r2 = 0.46 ± 0.03) [1]. The product r1 × r2 ≈ 0.54 confirms near-Bernouillian (essentially random) copolymer statistics with only a slight alternating tendency, meaning that uniform copolymer composition is maintained without stringent feed-composition control. This stands in contrast to N-vinylacetamide (NVA) copolymerization systems, where reactivity ratios with common comonomers (e.g., styrene, methyl methacrylate) often deviate substantially from unity, necessitating semi-batch monomer feeding or compositional feed-back control to avoid drift [2]. The copolymers are readily hydrolyzed to poly(vinylamine-co-vinylalcohol) in 1:1 v/v ethanol/HCl at room temperature [1].

VAc Copolymerization r1 × r2
Cross-study comparable
r1 × r2 ≈ 0.54 (near-Bernouillian)
Uniform batch composition reported. May support simpler reactor setups compared to NVA-based systems.
NVA reactivity ratios may deviate; requires validation.
Copolymerization Kinetics Vinyl Acetate Comonomer Poly(vinylamine) Precursor Composition Control

Physical Property Differences: tert-Butyl vs. Benzyl Vinylcarbamate

Tert-butyl vinylcarbamate (MW 143.18 g/mol) exhibits a melting point of 65–67 °C and a predicted boiling point of 169.4 °C at 760 mmHg . Its closest structural analog, benzyl vinylcarbamate (CAS 84713-20-2, MW 177.20 g/mol), melts at 43–44 °C and boils at 272 °C [1]. The 22–23 °C higher melting point of the tert-butyl derivative facilitates purification by ambient-temperature recrystallization and enables room-temperature handling as a free-flowing solid, whereas the benzyl analog is a low-melting solid more prone to clumping and requiring cold storage for solid-state handling. The approximately 103 °C lower boiling point enables more energy-efficient distillation-based purification at reduced pressure (70 °C at 0.3 mmHg for the tert-butyl compound ). Additionally, the 34 g/mol lower molecular weight (19.2% reduction) translates to a correspondingly higher molar vinyl-group density per unit mass—an advantage in polymer formulations requiring maximum functional-group loading.

Physical Properties vs. Benzyl Analog
Cross-study comparable
Δmp = +22 °C; Δbp = −103 °C; ΔMW = −19%
Higher melting point and lower boiling point may facilitate purification and solid-state handling at scale.
Predicted bp; experimental mp reported.
Physicochemical Properties Purification Feasibility Scale-Up Handling Molar Vinyl Density

Dual Vinyl/Boc Functionality vs. N-Vinylamide/Imide Monomers

Tert-butyl vinylcarbamate uniquely combines a radical-polymerizable vinyl group with an acid-labile Boc protecting group on the same nitrogen atom. The Boc group is cleaved under mild conditions—TFA/CH₂Cl₂ (1:1 v/v) at room temperature within 5–10 minutes [1], or 85 wt% aqueous H₃PO₄ at room temperature with high yields while preserving acid-sensitive functionalities including Cbz carbamates, benzyl esters, TBDMS ethers, and isopropylidene groups [2]. In contrast, the benzyl carbamate (Cbz) analog requires catalytic hydrogenolysis (H₂, Pd-C) or HBr/AcOH for deprotection—conditions incompatible with many functional groups and olefinic moieties [1]. N-Vinylacetamide and N-vinylphthalimide, while polymerizable, lack a protecting group altogether: their acyl/imide substituents require harsh hydrolysis (strong acid or base at elevated temperature) or hydrazinolysis, respectively, to liberate the free amine [3]. This means only tert-butyl vinylcarbamate can serve as a 'masked vinylamine' monomer—polymerize first, then unveil the primary amine under mild, orthogonal conditions.

Orthogonal Deprotection Selectivity
Supporting evidence
Boc cleaved with TFA or H₃PO₄ at RT; Cbz, TBDMS, benzyl esters intact
Enables protect-polymerize-deprotect strategy. Harsher cleavage required for N-vinylamide or phthalimide alternatives.
Review substrate-specific orthogonality.
Orthogonal Deprotection Solid-Phase Synthesis Post-Polymerization Modification Protecting Group Strategy

Tert-Butyl Vinylcarbamate: High-Value Application Scenarios


Uniform Poly(vinylamine-co-vinylalcohol) via Vinyl Acetate Copolymerization

Based on the near-Bernouillian reactivity ratios with vinyl acetate (r1 × r2 ≈ 0.54) established by Brouwer et al. [1], tert-butyl vinylcarbamate is the preferred monomer for synthesizing random poly(vinylamine-co-vinylalcohol) copolymers without the need for semi-batch feeding or real-time composition control. After radical copolymerization with vinyl acetate at 50–60 °C using AIBN, the Boc groups are hydrolyzed in 1:1 v/v ethanol/HCl at room temperature to yield the target copolymer. The alternative—using N-vinylacetamide—would introduce strong composition drift in batch reactors and require harsher deprotection conditions (6 M HCl, reflux), compromising the vinyl alcohol content and molecular weight integrity. This scenario is directly supported by the quantitative reactivity ratio evidence in Evidence Item 3.

Rigid Cyclic Urea Foams for Ion-Exchange Applications

The quantitatively defined thermal decomposition profile of poly(tert-butyl N-vinylcarbamate)—CO₂ (57%), isobutylene (57%), and primary amine (13%) at 185–200 °C—enables the rational design of rigid cyclic urea foams with predictable porosity and ion-exchange capacity [1]. No other N-vinylcarbamate ester (benzyl, phenyl, ethyl) has been reported to undergo this specific pairwise carbamate-to-cyclic-urea transformation. The resulting foams possess good thermal stability and have demonstrated utility as ion-exchange resins. For industrial procurement targeting specialty foam or resin production, tert-butyl vinylcarbamate is the only viable monomer choice, as established in Evidence Item 2.

Orthogonal Protect-Polymerize-Deprotect Strategy

The dual vinyl/Boc functionality of tert-butyl vinylcarbamate enables a streamlined synthetic sequence: (i) radical (co)polymerization through the vinyl group, (ii) mild Boc deprotection with TFA/CH₂Cl₂ (1:1, RT, 5–10 min) or 85% aq. H₃PO₄ to unveil primary amine functionality on the polymer backbone [1][2]. This two-step sequence is impossible with N-vinylacetamide (which requires harsh hydrolysis that degrades many polymer backbones) or N-vinylphthalimide (which requires toxic hydrazine). The orthogonality is critical for preparing amine-functionalized surfaces, reactive polymer intermediates for bioconjugation, and stimuli-responsive materials. This scenario is directly supported by the deprotection selectivity evidence in Evidence Item 5.

Heck Coupling for β-Arylethylamine Intermediates

N-Vinylcarbamates, including tert-butyl vinylcarbamate, undergo highly regioselective Heck couplings with aryl triflates in yields of 62–98% within approximately 1 hour using Pd₂(dba)₃/DPPF in dioxane [1]. The resulting Heck adduct retains the Boc protecting group, which can be subsequently removed under mild acidic conditions to liberate the primary β-arylethylamine—a privileged scaffold in CNS drug discovery and natural product synthesis. This contrasts with Heck coupling of N-vinylphthalimide, where the phthalimide group requires hydrazinolysis for removal, or N-vinylacetamide, where the acetyl group is not readily cleaved under orthogonal conditions. For medicinal chemistry procurement, this combination of competent cross-coupling reactivity with a traceless, acid-labile protecting group makes tert-butyl vinylcarbamate the reagent of choice, as grounded in the class-level Heck coupling evidence in Evidence Item 5 (Section 3).

Application
Selection Property
Validation Focus
Poly(vinylamine-co-vinylalcohol) synthesis
Near-random vinyl acetate copolymerization
Batch composition uniformity; mild hydrolysis endpoint
Rigid cyclic urea foam research
Tert-butyl ester-specific thermal decomposition
Foam architecture and ion-exchange capacity review
Orthogonal protect-polymerize-deprotect
Dual vinyl/Boc functionality
Deprotection orthogonality to Cbz, benzyl esters, TBDMS ethers
Heck coupling for β-arylethylamine intermediates
Regioselective vinyl carbamate cross-coupling
Retained Boc after coupling; mild acid-labile removal

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl vinylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.